Product packaging for 3-(Trifluoromethyl)azetidin-3-ol(Cat. No.:CAS No. 848392-24-5)

3-(Trifluoromethyl)azetidin-3-ol

Cat. No.: B3029965
CAS No.: 848392-24-5
M. Wt: 141.09
InChI Key: MTIONBCSUYRIEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Four-Membered Nitrogen Heterocycles in Organic Synthesis

Azetidines, saturated four-membered rings containing a nitrogen atom, are crucial structural units in a vast array of biologically active compounds, including amino acids, alkaloids, and synthetic pharmaceuticals. magtech.com.cnnih.gov Their importance in organic synthesis stems from their utility as intermediates, chiral auxiliaries, and catalysts. magtech.com.cn The inherent ring strain of azetidines, while making their synthesis challenging, also imparts unique reactivity that can be harnessed for further chemical transformations. rsc.orgrsc.org This reactivity, coupled with the defined three-dimensional structure of the azetidine (B1206935) ring, makes them valuable building blocks for creating complex molecular architectures. numberanalytics.com

The constrained conformation of the azetidine ring can impart favorable properties to drug candidates, influencing factors like binding affinity and metabolic stability. nih.gov Despite their potential, the development of diverse and efficient methods for synthesizing functionalized azetidines has historically lagged behind that of other heterocycles. nih.gov

Role of Trifluoromethyl Groups in Advanced Chemical Design

The trifluoromethyl (-CF3) group has become an indispensable tool in modern drug design and medicinal chemistry. hovione.com Its incorporation into organic molecules can profoundly influence a compound's physicochemical and biological properties. nih.gov The strong electron-withdrawing nature of the -CF3 group, stemming from the high electronegativity of fluorine atoms, can alter a molecule's pKa, metabolic stability, and binding selectivity. hovione.commdpi.com

Key advantages of introducing a trifluoromethyl group include:

Enhanced Metabolic Stability: The strength of the carbon-fluorine bond increases resistance to metabolic degradation, often leading to a longer drug half-life. mdpi.com

Modulation of Lipophilicity: The -CF3 group can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes. nih.govontosight.ai

Improved Binding Affinity: The unique electronic properties of the trifluoromethyl group can enhance interactions with biological targets. mdpi.com

The strategic placement of a -CF3 group is often used as a bioisosteric replacement for a methyl or chloro group to fine-tune a lead compound's properties. wikipedia.org

Evolution of Azetidine Synthesis Methodologies

The synthesis of azetidines has evolved significantly over the years, with numerous methods developed to construct this strained four-membered ring. magtech.com.cn Traditional approaches often relied on intramolecular cyclization reactions, such as the nucleophilic substitution of a leaving group by an amine. acs.orgrsc.org Other established methods include the reduction of β-lactams (azetidin-2-ones). magtech.com.cn

More contemporary strategies have focused on developing more efficient and versatile routes to functionalized azetidines. These include:

[2+2] Cycloaddition Reactions: Photochemical and metal-catalyzed [2+2] cycloadditions have emerged as powerful tools for constructing the azetidine ring. rsc.orgrsc.org

Ring Expansion and Contraction Reactions: Methods involving the expansion of three-membered rings (aziridines) or the contraction of five-membered heterocycles have provided alternative synthetic pathways. magtech.com.cnrsc.org

Strain-Release Driven Synthesis: The high ring strain of precursors like 1-azabicyclo[1.1.0]butanes can be harnessed to drive the synthesis of highly functionalized azetidines. nih.govorganic-chemistry.org

C-H Amination: Palladium-catalyzed intramolecular C-H amination has been developed for the synthesis of functionalized azetidines. rsc.org

These advancements have significantly expanded the toolkit available to organic chemists for accessing a wide diversity of azetidine-containing molecules.

Contemporary Research Landscape of 3-(Trifluoromethyl)azetidin-3-ol

The convergence of azetidine chemistry and trifluoromethylation has led to growing interest in compounds that incorporate both motifs. This compound, in particular, has garnered attention as a valuable building block in medicinal chemistry. The azetidin-3-ol (B1332694) moiety is a key structural feature in various bioactive compounds. nih.gov

Recent research has focused on developing efficient synthetic routes to 2-(trifluoromethyl)azetidin-3-ols through the polar ring-opening of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. nih.gov For instance, reaction with trifluoroacetic anhydride (B1165640) followed by hydrolysis has been shown to produce the desired 2-(trifluoromethyl)azetidin-3-ol with high diastereoselectivity. nih.gov This methodology has been extended to synthesize a range of substituted 2-(trifluoromethyl)azetidin-3-ols. nih.gov

The properties of this compound hydrochloride have been characterized, and it is available commercially as a solid. sigmaaldrich.com The development of synthetic methods for trifluoromethylated azetidines, including those with a hydroxyl group, remains an active area of research, driven by the potential of these compounds in drug discovery. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6F3NO B3029965 3-(Trifluoromethyl)azetidin-3-ol CAS No. 848392-24-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(trifluoromethyl)azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO/c5-4(6,7)3(9)1-8-2-3/h8-9H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIONBCSUYRIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301301418
Record name 3-(Trifluoromethyl)-3-azetidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301301418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848392-24-5
Record name 3-(Trifluoromethyl)-3-azetidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848392-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)-3-azetidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301301418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for 3 Trifluoromethyl Azetidin 3 Ol and Its Derivatives

Intramolecular Cyclization Approaches to Azetidine (B1206935) Ring Formation

The creation of the azetidine ring through intramolecular cyclization is a cornerstone of synthetic organic chemistry. This strategy involves the formation of a carbon-nitrogen bond within a single molecule to close the four-membered ring. Several protocols have been developed to facilitate this transformation, each with its own advantages in terms of stereoselectivity, functional group tolerance, and reaction conditions.

Base-Induced Ring Closure Protocols

Base-induced ring closure is a fundamental and widely utilized method for synthesizing azetidines. This approach typically involves an acyclic precursor containing an amine and a suitable leaving group at the γ-position. The base facilitates the deprotonation of the amine, increasing its nucleophilicity and promoting an intramolecular S_N2 reaction that displaces the leaving group and forms the azetidine ring. organic-chemistry.orgresearcher.life

A common strategy begins with β-amino alcohols, which can be converted into precursors for cyclization. For instance, a three-step sequence involving N-arylation, N-cyanomethylation, and a one-pot mesylation followed by base-induced ring closure can yield diversely substituted N-aryl-2-cyanoazetidines with predictable diastereoselectivity. organic-chemistry.org A more direct approach for non-activated azetidines involves starting from a precursor like ethyl 4,4,4-trifluoroacetoacetate, which undergoes imination, hydride reduction, and chlorination to create a γ-chloroamine. The final ring-closing step is then induced by a base. researcher.life

Precursor TypeKey StepsResulting Azetidine
β-Amino AlcoholsN-arylation, N-cyanomethylation, Mesylation, Base-induced closureN-Aryl-2-cyanoazetidines
γ-ChloroaminesBase-induced S_N2 cyclizationSubstituted Azetidines

This table summarizes general base-induced cyclization strategies for azetidine synthesis.

Mitsunobu Reaction for Stereoselective Cyclization

The Mitsunobu reaction offers a powerful and stereoselective method for the intramolecular cyclization of amino alcohols to form azetidines. researchgate.netwikipedia.org This reaction converts a primary or secondary alcohol into an effective leaving group in situ, using a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org

The reaction mechanism involves the activation of the alcohol by the phosphine-azodicarboxylate complex. The nitrogen atom of the amino group then acts as an intramolecular nucleophile, attacking the activated carbon center and displacing the oxyphosphonium leaving group. A key feature of the Mitsunobu reaction is the clean inversion of stereochemistry at the alcohol's carbon center, making it a highly valuable tool for controlling the stereochemistry of the resulting azetidine. organic-chemistry.orgrsc.org This method has been successfully employed to construct the core azetidine structure in the synthesis of natural products. rsc.org

ReagentsKey FeaturesApplication
PPh₃, DEAD/DIADStereoinversion at the alcohol centerSynthesis of chiral azetidines
Amino alcohol precursorIntramolecular nucleophilic substitutionConstruction of complex azetidine cores

This table outlines the key aspects of the Mitsunobu reaction for azetidine synthesis.

Iodocyclization Routes to Functionalized Azetidines

Iodocyclization is an effective method for synthesizing functionalized azetidines from homoallylamines. This reaction proceeds via an electrophilic cyclization mechanism. When homoallylamines are treated with iodine at room temperature, functionalized 2-(iodomethyl)azetidine derivatives can be produced stereoselectively and in high yields. nih.govresearchgate.net The reaction is initiated by the electrophilic attack of iodine on the alkene, forming a cyclic iodonium (B1229267) ion intermediate, which is then trapped intramolecularly by the nitrogen atom.

Interestingly, the reaction outcome can be sensitive to temperature. While room temperature favors the formation of azetidines, increasing the temperature can lead to the formation of isomeric 3-iodopyrrolidines, which are formed via the thermal isomerization of the initially formed azetidines. nih.govresearchgate.net The resulting iodomethyl-functionalized azetidines are stable and can be further modified, for example, by reaction with primary or secondary amines. nih.govresearchgate.net

Strain-Release Reactions of 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butanes

A highly innovative and direct approach to synthesizing 2-(trifluoromethyl)azetidines involves the ring-opening of highly strained 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs). These bicyclic compounds possess significant ring strain, which can be harnessed to drive reactions that form functionalized azetidine rings. researchgate.netresearchgate.net The presence of the electron-withdrawing trifluoromethyl group influences the reactivity of these strained systems in polar reactions. nih.gov

Polar Ring-Opening Reactions with Acid Anhydrides and Chloroformates

Polar strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes provide a direct entry to diversely substituted 2-(trifluoromethyl)azetidines. researchgate.netnih.gov Specifically, the reaction of these ABBs with trifluoroacetic anhydride (B1165640) is a key method for producing 2-(trifluoromethyl)azetidin-3-ol derivatives. nih.gov For example, treatment of 3-phenyl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane with trifluoroacetic anhydride, followed by hydrolysis with aqueous sodium hydroxide (B78521), yields (2R,3R)-3-Phenyl-2-(trifluoromethyl)azetidin-3-ol. nih.gov

Similarly, using benzyl (B1604629) chloroformate as the reacting partner leads to the formation of diversely substituted 3-chloroazetidines bearing a trifluoromethyl group at the C2 position. researchgate.netnih.gov

ReagentSubstrateProduct
Trifluoroacetic Anhydride2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane2-(Trifluoromethyl)azetidin-3-ol
Benzyl Chloroformate2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane3-Chloro-2-(trifluoromethyl)azetidine

This table shows the products from polar ring-opening reactions of 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butanes.

Palladium-Catalyzed Hydrogenolysis in Ring Opening

Palladium-catalyzed hydrogenolysis presents another effective strain-release strategy for functionalizing 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. This method provides an entry to cis-3-aryl-2-trifluoromethyl azetidines. researchgate.netnih.govresearchgate.net The reaction involves the cleavage of the strained central C-N bond of the bicyclobutane scaffold with hydrogen, catalyzed by a palladium catalyst. This transformation allows for the introduction of aryl groups at the C3 position, further diversifying the range of accessible trifluoromethyl-substituted azetidine derivatives. researchgate.net

β-Lactam Synthon-Based Methodologies

The use of β-lactams (azetidin-2-ones) as versatile intermediates provides a robust foundation for the synthesis of highly functionalized azetidines. This approach leverages the inherent reactivity of the strained four-membered ring.

Cyclization of β-Amino-β-trifluoromethyl Esters (C4─N Bond Formation)

A primary strategy for constructing the trifluoromethyl-substituted azetidine core involves the cyclization of β-amino-β-trifluoromethyl esters. This method establishes the critical C4─N bond to form a (trifluoromethyl)azetidinone intermediate. This precursor is then elaborated in subsequent steps to yield the desired azetidin-3-ol (B1332694). The synthesis of the open-chain precursor, the β-amino ester, is a key preparatory step, often achieved through methods like nucleophilic trifluoromethylation of α-amino aldehydes.

Synthesis of a suitable β-amino-β-trifluoromethyl ester.

Intramolecular cyclization to form the C4-N bond, yielding a 4-(trifluoromethyl)azetidin-2-one (a β-lactam).

Subsequent functionalization and reduction to produce the final azetidine derivative.

Functionalization and Reduction Pathways from Trifluoromethyl Azetidinones

Once the 4-(trifluoromethyl)azetidin-2-one core is synthesized, it serves as a versatile platform for further modification. These β-lactam building blocks are central to creating a variety of trifluoromethyl-functionalized structures. nih.gov The carbonyl group at the C2 position can be reduced to a methylene (B1212753) group (CH₂) to afford the corresponding trifluoromethylated azetidine.

Furthermore, these β-lactam intermediates can be converted into other valuable compounds. For instance, research has demonstrated the use of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones as building blocks for preparing trifluoromethyl-containing aminopropanes and 1,3-oxazinan-2-ones. organic-chemistry.org Another approach involves the strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, which, upon reaction with agents like trifluoroacetic anhydride, can yield 2-(trifluoromethyl)azetidin-3-ol derivatives directly. nih.gov This pathway highlights the diverse reactivity of strained systems in accessing these complex scaffolds. nih.gov

Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers powerful and efficient methods for constructing and functionalizing the azetidine ring, often with high levels of control over stereochemistry and regioselectivity.

Gold-Catalyzed Oxidative Cyclization Techniques

Gold catalysis has emerged as a potent tool for synthesizing azetidin-3-ones, which are direct precursors to azetidin-3-ols. A notable method involves the gold-catalyzed oxidative cyclization of readily accessible chiral N-propargylsulfonamides. nih.gov This transformation proceeds through a reactive α-oxo gold carbene intermediate, which is generated via intermolecular oxidation of the alkyne moiety. This carbene then undergoes an intramolecular N-H insertion to forge the azetidine ring. nih.gov

This strategy is highly flexible and avoids the use of potentially hazardous diazo compounds, which are common in other azetidin-3-one (B1332698) syntheses. nih.gov The use of a tert-butanesulfonyl protecting group is advantageous as it can be easily removed under acidic conditions after the ring has been formed. nih.gov The resulting azetidin-3-one can then be subjected to standard reduction methods to furnish the corresponding azetidin-3-ol. The principles of gold-catalyzed carbene formation are well-established, lending significant reliability to this approach. magtech.com.cn

Table 1: Gold-Catalyzed Azetidin-3-one Synthesis Overview
Starting MaterialCatalyst SystemKey IntermediateProduct TypeReference
N-propargylsulfonamideBrettPhosAuNTf₂ / N-oxideα-Oxo gold carbeneN-sulfonylazetidin-3-one nih.gov

Palladium-Catalyzed Cross-Coupling for Azetidine Functionalization

Palladium catalysis is instrumental in both the formation of the azetidine ring and its subsequent functionalization. One powerful method is the palladium-catalyzed intramolecular amination of C(sp³)–H bonds. nih.govresearchgate.net This reaction allows for the direct conversion of a γ-C–H bond in a picolinamide-protected amine substrate into a C–N bond, effectively closing the four-membered ring to form an azetidine. nih.gov This process is notable for its efficiency, often requiring low catalyst loading under mild conditions. researchgate.net

Once the azetidine ring is formed, palladium-catalyzed cross-coupling reactions can be used to introduce further complexity. For example, C–H arylation has been successfully applied to introduce aryl groups onto the azetidine skeleton, demonstrating the power of this method for late-stage functionalization. These techniques highlight the utility of directing groups, such as picolinamide, to achieve high regioselectivity in C–H activation/functionalization cycles. nih.gov

Table 2: Palladium-Catalyzed Azetidine Synthesis & Functionalization
Reaction TypeSubstrate TypeCatalyst/OxidantBond FormedReference
Intramolecular AminationPicolinamide-protected aminePd(OAc)₂ / PhI(OAc)₂C(sp³)–N nih.govresearchgate.net
C(sp³)–H ArylationTriterpenoid picolinamidePd(OAc)₂ / CuBr₂C(sp³)–C(aryl)

Diastereoselective Hydrozirconation in Azetidine Synthesis

Hydrozirconation, typically involving the addition of a zirconium-hydride species (Schwartz's reagent) across an unsaturated bond, is a known strategy for the synthesis of nitrogen-containing heterocycles. For instance, a tandem hydrozirconation-Lewis acid mediated cyclization sequence has been effectively used in the diastereoselective synthesis of substituted pyrrolidines from N-allyl oxazolidines. In this process, the hydrozirconation of the alkene generates an organozirconium intermediate which then undergoes a stereoselective intramolecular cyclization.

While this methodology has been successfully applied to five-membered rings, its specific application to the diastereoselective synthesis of azetidines via the cyclization of homoallylic amines is not as extensively documented in the reviewed literature. The general principle, however, suggests a plausible pathway where the hydrozirconation of a protected homoallylic amine could generate a zirconocene (B1252598) intermediate poised for subsequent ring closure to the four-membered azetidine ring. This potential route remains an area for further exploration in the synthesis of complex azetidine derivatives.

Organocatalytic Approaches to Azetidine Construction

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering an alternative to metal-based catalysts. In the context of constructing chiral trifluoromethylated azetidines, organocatalytic strategies have shown considerable promise.

One notable approach involves the peptide-mimic phosphonium (B103445) salt-catalyzed asymmetric [2 + 2] cycloaddition of tethered trifluoromethyl ketimines and allenes. rsc.org This method allows for the enantioselective synthesis of a variety of six-membered ring-fused α-trifluoromethyl azetidines. rsc.org These reactions typically proceed in high yields with excellent diastereo- and enantioselectivities, furnishing products with two densely functionalized carbon stereocenters. rsc.org The utility of this strategy is further highlighted by its scalability and the potential for subsequent transformations of the resulting products. rsc.org

Another organocatalytic method focuses on the asymmetric homologation of boronic acids using trifluorodiazoethane in the presence of BINOL derivatives. nih.gov This approach provides access to chiral trifluoromethyl-containing boronic acid derivatives, which are versatile intermediates in organic synthesis. nih.gov While not directly yielding azetidines, these chiral building blocks can be further elaborated to construct the desired heterocyclic systems. The in-situ conversion of the transient chiral boronic acids to the corresponding alcohols demonstrates the synthetic utility of this method. nih.gov

Stereoselective Synthesis of Chiral 3-(Trifluoromethyl)azetidin-3-ol

The stereochemical configuration of this compound is crucial for its biological activity. Consequently, significant effort has been dedicated to developing stereoselective synthetic methods.

Enantioselective Methods

Enantioselective approaches aim to produce a single enantiomer of the target molecule. A key strategy involves the use of chiral catalysts or reagents to control the stereochemical outcome of the reaction. For instance, the enantioselective formal [3+2] cycloaddition of α-isocyanoesters with carbonyl compounds, catalyzed by a dual silver/organocatalyst system, has been employed for the construction of chiral substituted 2-oxazolines, which can be precursors to chiral trifluoromethylated compounds. scispace.com

Diastereoselective Control in Synthesis

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within a molecule. A notable example is the synthesis of 2-(trifluoromethyl)azetidin-3-ols through the strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. nih.gov The reaction of these strained bicycles with trifluoroacetic anhydride, followed by hydrolysis, yields trans-3-aryl-2-(trifluoromethyl)azetidin-3-ols. The relative trans stereochemistry between the hydroxyl and trifluoromethyl groups has been confirmed by X-ray diffraction analysis. nih.gov

Another diastereoselective method involves the intramolecular oxa-Michael reaction to produce trifluoromethylated 1,3-dioxanes. rsc.orgresearchgate.netnih.gov This reaction proceeds through an addition/oxa-Michael sequence and demonstrates high diastereoselectivity under mild conditions. rsc.orgresearchgate.netnih.gov

Method Starting Material Key Reagent/Catalyst Product Stereoselectivity Reference
Strain-Release Reaction2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butaneTrifluoroacetic anhydridetrans-3-Aryl-2-(trifluoromethyl)azetidin-3-olHigh diastereoselectivity nih.gov
Intramolecular oxa-Michael ReactionTrifluoromethylated enoateBaseTrifluoromethylated 1,3-dioxaneHigh diastereoselectivity rsc.orgresearchgate.netnih.gov

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This strategy has been successfully applied to the synthesis of chiral trifluoromethylated compounds.

For example, the diastereoselective trifluoromethylthiolation of chiral oxazolidinones has been reported as a valuable method. mdpi.com Similarly, the use of a chiral diamine, such as trans-1,2-diaminocyclohexane, as a chiral auxiliary has been explored for the synthesis of enantioenriched α-SCF₃-tetrasubstituted β-keto esters. mdpi.com Another approach utilizes a chiral sulfinamide auxiliary for the preparation of chiral N-propargylsulfonamides, which are then converted to chiral azetidin-3-ones. nih.gov The use of a chiral diazoacetate derived from (R)-pantolactone has also led to highly diastereoselective aziridination. researchgate.net

Chiral Auxiliary Reaction Type Substrate Key Feature Reference
Chiral OxazolidinoneElectrophilic TrifluoromethylthiolationChiral OxazolidinoneDiastereoselective introduction of SCF₃ group. mdpi.com
trans-1,2-DiaminocyclohexaneSynthesis of Enaminesβ-KetoesterSynthesis of enantioenriched α-SCF₃-β-keto esters. mdpi.com
Chiral SulfinamideSynthesis of N-propargylsulfonamidesIminePreparation of chiral azetidin-3-ones. nih.gov
(R)-PantolactoneAziridinationDiazoacetateHighly diastereoselective formation of aziridines. researchgate.net

Miscellaneous Synthetic Developments

Utilization of Ethyl 4,4,4-Trifluoroacetoacetate Precursors

Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) is a versatile and widely used precursor for the synthesis of various trifluoromethyl-functionalized compounds. sigmaaldrich.comontosight.ai Its synthesis typically involves the Claisen condensation reaction of ethyl trifluoroacetate (B77799) and ethyl acetate. google.comgoogle.com

ETFAA serves as a key starting material for producing enantiopure trifluoromethyl-functionalized products. For example, it is used in the synthesis of chiral CF₃-oxazolidines, which are then converted to (S)- and (R)-α-trifluoromethyl-aspartic acid and α-trifluoromethyl-serine. sigmaaldrich.com It is also a precursor for the enantiopure synthesis of trifluoromethyl-β-amino acid derivatives and (2R)-2-trifluoromethyl-2-carboxyazetidine. sigmaaldrich.com

Starting Material Reaction Product Reference
Ethyl trifluoroacetate and Ethyl acetateClaisen CondensationEthyl 4,4,4-trifluoroacetoacetate google.comgoogle.com
Ethyl 4,4,4-trifluoroacetoacetateCondensation with (R)-phenylglycinolChiral CF₃-oxazolidine sigmaaldrich.com
Chiral CF₃-oxazolidineFurther transformations(S)- and (R)-α-trifluoromethyl-aspartic acid, α-trifluoromethyl-serine, (2R)-2-trifluoromethyl-2-carboxyazetidine sigmaaldrich.com

Ring Expansion Reactions from Aziridines

The synthesis of azetidines bearing a trifluoromethyl group can be achieved through strain-release reactions of highly strained nitrogen-containing bicycles, which serve as precursors. A notable strategy involves the use of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs), which are readily prepared via the cyclopropanation of 2-(trifluoromethyl)-2H-azirines. nih.gov Despite the presence of a sterically demanding and electron-withdrawing trifluoromethyl group, these ABBs can undergo polar strain-release reactions to yield functionalized azetidines. nih.gov

One effective method involves reacting 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with trifluoroacetic anhydride in dichloromethane. This reaction is believed to proceed through the formation of an azonium intermediate. The subsequent ring-opening can be accomplished by the trifluoroacetate anion or trace amounts of water. A final treatment with an aqueous sodium hydroxide solution affords the desired 2-(trifluoromethyl)azetidin-3-ol derivatives. nih.gov

Photochemical Modifications of Azetidine Carboxylic Acids

Photoredox catalysis has become a powerful tool for creating challenging chemical bonds under mild conditions. digitellinc.com This methodology can be applied to the modification of azetidine carboxylic acids to generate functionally diverse azetidine derivatives. Specifically, visible-light photoredox catalysis enables the decarboxylative alkylation of 3-aryl-azetidine-3-carboxylic acids. digitellinc.com

This process involves the generation of tertiary benzylic strained azetidine radicals from the corresponding 3-aryl-3-carboxylic acid precursors. digitellinc.com Carboxylic acids are effective precursors for generating carbon-centered radicals via decarboxylation when exposed to visible light in the presence of a suitable photocatalyst. digitellinc.com Despite the inherent stability and high steric hindrance of tertiary benzylic radicals, which can lead to low intermolecular reaction rates, this method has been successfully applied. The generated azetidine radicals can be reacted with activated alkenes to produce medicinally relevant 3-aryl-3-alkyl substituted azetidines. digitellinc.com This reaction has been shown to be reproducible and tolerant of various sensitive polar functionalities and heterocycles. digitellinc.com This strategy highlights a pathway for the functionalization of the C3-position of the azetidine ring, starting from a readily accessible carboxylic acid derivative. digitellinc.com

Reactivity and Mechanistic Studies of 3 Trifluoromethyl Azetidin 3 Ol and Its Derivatives

Nucleophilic Ring-Opening Reactions of Azetidine (B1206935) Core

The significant ring strain of azetidines makes them susceptible to ring-opening reactions, though they are generally more stable than their three-membered aziridine (B145994) counterparts. rsc.org The reactivity is greatly enhanced by N-alkylation or N-acylation, which converts the nitrogen into a better leaving group, forming a reactive azetidinium ion intermediate. The subsequent nucleophilic attack on this intermediate is the key step in the ring-cleavage process.

Regiospecificity and Regioselectivity in Ring Cleavage

The regiochemical outcome of the nucleophilic attack on an unsymmetrical azetidinium ion is governed by a combination of steric and electronic factors. magtech.com.cn For azetidinium ions derived from 3-substituted azetidines, nucleophilic attack can occur at either the C2 or C4 position. Generally, nucleophiles tend to attack the less substituted carbon atom. organic-chemistry.org

In the case of an azetidinium ion derived from 3-(trifluoromethyl)azetidin-3-ol, the C2 and C4 positions are sterically equivalent (assuming no other substituents). However, the powerful electron-withdrawing trifluoromethyl group at C3 significantly influences the electronic distribution within the ring. This inductive effect would render the C2 and C4 positions more electrophilic and thus more susceptible to nucleophilic attack compared to an unsubstituted azetidinium ion.

Studies on the ring-opening of enantiopure azetidinium salts have shown that regioselectivity is highly dependent on the substitution pattern. For instance, azetidinium ions lacking a C4 substituent are generally attacked at the C4 position, whereas the presence of a C4-methyl group directs the nucleophile to the C2 position. organic-chemistry.org DFT calculations have been employed to better understand and predict these regiochemical outcomes. nih.gov For a 3-(trifluoromethyl)azetidinium species, while the electronic effects are significant, the precise regioselectivity would likely depend on the nature of the nucleophile and the reaction conditions, with potential for a mixture of products in the absence of other directing groups.

Reactivity of Azetidinium Ion Intermediates

The formation of an azetidinium ion is crucial for activating the azetidine ring towards nucleophilic attack. nih.gov This is typically achieved by treating the parent azetidine with alkylating agents like methyl trifluoromethanesulfonate. organic-chemistry.orgrsc.org The resulting quaternary ammonium (B1175870) salt is highly strained and readily undergoes SN2-type ring-opening.

The stability and reactivity of the azetidinium intermediate are influenced by the substituents on the ring. For this compound derivatives, the N-substituent plays a critical role. An N-aryl or N-acyl group can delocalize the positive charge, potentially modulating reactivity. The hydroxyl group at C3 can be activated (e.g., by conversion to a sulfonate ester), turning it into a leaving group and facilitating alternative reaction pathways, such as elimination or rearrangement, in competition with nucleophilic ring-opening at C2/C4. An acid-mediated intramolecular ring-opening has been observed in certain N-substituted azetidines where a pendant amide group acts as the nucleophile. nih.gov

Scope of Nucleophiles (Oxygen, Nitrogen, Carbon, Sulfur, Halogen)

A wide range of nucleophiles can be employed to open the azetidinium ring, leading to highly functionalized, stereodefined linear amines. organic-chemistry.orgnih.gov This versatility makes the reaction a powerful tool in synthetic chemistry.

Oxygen Nucleophiles: Acetate anions and alkoxides have been successfully used to open azetidinium ions, yielding γ-amino esters and ethers, respectively. organic-chemistry.org In a related context, the reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with trifluoroacetic anhydride (B1165640), followed by hydrolysis, yields 2-(trifluoromethyl)azetidin-3-ols, demonstrating the attack of a trifluoroacetate (B77799) anion. nih.gov

Nitrogen Nucleophiles: Azide anions and amines like benzylamine (B48309) are effective nitrogen nucleophiles for azetidinium ring-opening, providing access to vicinal diamines or azidoamines. organic-chemistry.orgnih.gov

Carbon Nucleophiles: While less common, strong carbon nucleophiles can be used. The use of nitriles as nucleophiles in the presence of a promoter has been demonstrated for aziridinium (B1262131) ions, suggesting a similar possibility for the more strained azetidinium systems. rsc.org

Sulfur Nucleophiles: Thiolates are effective nucleophiles for the ring-opening of related heterocycles, such as aziridines, suggesting they would also be competent in attacking azetidinium ions.

Halogen Nucleophiles: Halide ions (e.g., from tetrabutylammonium (B224687) halides) can serve as nucleophiles. For example, the reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with benzyl (B1604629) chloroformate yields 3-chloroazetidines, where a chloride ion acts as the nucleophile to open a strained intermediate. nih.govzendy.io

A summary of nucleophilic ring-opening reactions on azetidinium ions is presented below.

Nucleophile TypeExample NucleophileProduct TypeReference
OxygenAcetate, Alkoxidesγ-Amino ester, γ-Amino ether organic-chemistry.org
NitrogenAzide, Benzylamineγ-Azidoamine, 1,3-Diamine organic-chemistry.org
HalogenChlorideγ-Chloroamine nih.govzendy.io

Cycloaddition Reactions Involving Azetidines

Cycloaddition reactions are powerful methods for constructing cyclic molecules. While azetidines themselves are not typical substrates for cycloadditions, they can be synthesized via these methods, such as the aza-Paternò–Büchi reaction, which is a [2+2] photocycloaddition between an imine and an alkene. rsc.orgnih.gov

The involvement of azetidine derivatives in cycloadditions often requires transformation into a reactive intermediate. For example, azetidines can be precursors to azomethine ylides, which are 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes). epfl.ch The thermal or photochemical ring-opening of an aziridine is a classic method to generate an azomethine ylide, and similar reactivity, though less common, could be envisioned for azetidines under forcing conditions.

Specifically for trifluoromethyl-containing systems, the chemistry of trifluoromethyl azafulvenium methides has been explored. These species can act as 1,3-dipoles or 1,7-dipoles in cycloaddition reactions, leading to trifluoromethylpyrrole-annulated systems. uc.ptuc.pt While not directly involving an azetidine ring, this highlights the principle of using a trifluoromethylated nitrogen-containing heterocycle as a dipole in cycloaddition chemistry. The electron-withdrawing nature of the CF3 group can influence the energy levels of the frontier molecular orbitals (HOMO-LUMO), thereby affecting the reactivity and selectivity of the cycloaddition. uc.pt

Rearrangement Reactions and Ring Transformations

The inherent strain in the azetidine ring can be a driving force for various rearrangement reactions, leading to the formation of other ring systems.

Ring Contraction Protocols (e.g., to Aziridines)

The ring contraction of an azetidine to an aziridine is a challenging transformation. One plausible, though not widely reported, pathway could involve a Favorskii-type rearrangement of an α-haloazetidin-3-one derivative. The Favorskii rearrangement typically involves the treatment of an α-halo ketone with a base to form a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile. scribd.com An analogous "aza-Favorskii" reaction on an N-activated 2-chloroazetidin-3-one could theoretically proceed via a bicyclic aziridinone-type intermediate, which upon nucleophilic attack and rearrangement would yield a substituted aziridine.

A more direct analogy is the aza-Quasi-Favorskii rearrangement, which has been developed for the synthesis of highly substituted aziridines from O-sulfonyl oximes and enolates, proceeding through a four-membered cyclic intermediate that undergoes a concerted multi-bond rearrangement. nih.gov

Furthermore, ring contraction of α-bromo N-sulfonylpyrrolidinones (a five-membered ring) to α-carbonylated N-sulfonylazetidines has been achieved through a one-pot nucleophilic addition–ring contraction sequence. acs.org This reaction proceeds via an initial nucleophilic attack on the carbonyl group, followed by intramolecular SN2 displacement of the bromide by the nitrogen anion, effectively contracting the ring from five to four members. A similar mechanistic logic could be applied to a hypothetical ring contraction of a suitably functionalized azetidine to an aziridine, for instance, by converting the C3-hydroxyl of this compound into a good leaving group and generating a carbanion at C2.

Ring Expansion Transformations (e.g., to Pyrrolidines, Oxazinanes, Azepanes)

The strained four-membered ring of azetidine derivatives, including this compound, makes them valuable precursors for the synthesis of larger, more complex heterocyclic systems through ring expansion reactions. These transformations often proceed via the formation of reactive intermediates, such as azetidinium ions, which can then undergo rearrangement to yield five-, six-, or seven-membered rings. The presence of the trifluoromethyl group at the 3-position is expected to significantly influence the course and outcome of these reactions.

While specific studies on the ring expansion of this compound are not extensively documented, the reactivity of related trifluoromethylated azetidines and their precursors provides significant insight into these potential transformations.

Pyrrolidines:

The expansion of the azetidine ring to a pyrrolidine (B122466) ring is a synthetically valuable transformation. Research on related trifluoromethylated azetidines has demonstrated the feasibility of this process. For instance, the ring-expansion of other trifluoromethyl-substituted azetidines to form 3-amino-2-trifluoromethyl pyrrolidines has been reported. researchgate.net Another relevant strategy involves the treatment of in situ activated 2-trifluoroethylated azetidines with various nucleophiles, which affords chiral 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines in good to excellent yields and with high diastereoselectivity. researchgate.net This transformation proceeds through the interception of bicyclic aziridinium intermediates. researchgate.net

A general methodology for synthesizing polysubstituted pyrrolidines involves the iridium-catalyzed reductive generation of azomethine ylides from amides and lactams, followed by a [3+2] dipolar cycloaddition. nih.gov This approach allows for the creation of highly functionalized pyrrolidine rings from stable and abundant starting materials under mild conditions. nih.gov

Oxazinanes:

The synthesis of six-membered heterocycles like 1,3-oxazinanes from trifluoromethylated azetidine precursors has been successfully achieved. A notable method involves the use of 4-(trifluoromethyl)azetidin-2-ones (β-lactams) as building blocks. thieme-connect.comamanote.comresearchgate.net Reductive ring-opening of these β-lactams can furnish functionalized γ-amino alcohols containing a trifluoromethyl group. thieme-connect.com These intermediates are then poised for cyclization to form the corresponding 1,3-oxazinane (B78680) derivatives. thieme-connect.com This building block approach provides a reliable entry into trifluoromethyl-functionalized scaffolds that are of interest in medicinal chemistry. thieme-connect.com

The following table summarizes the synthesis of trifluoromethylated 1,3-oxazinanes from a β-lactam precursor.

Starting MaterialReagents and ConditionsProductYieldReference
4-(Trifluoromethyl)azetidin-2-one1. Selective monochloroalane reduction 2. Cyclization3-Alkoxy/Aryloxy-2-(trifluoromethyl)azetidine- thieme-connect.com
cis-β-LactamsLithium aluminium hydridesyn-2-Alkoxy/Aryloxy-4,4,4-trifluorobutanolsGood researchgate.net

Azepanes:

The construction of seven-membered azepane rings from four-membered azetidine precursors is a more complex transformation. While direct ring expansion of this compound to an azepane is not well-documented, multi-step strategies involving related structures have been developed. One such approach describes the synthesis of di- and tri-substituted fluoroalkylated azepanes through the ring expansion of pyrrolidines. researchgate.net This method proceeds via a regioselective attack of nucleophiles on a bicyclic azetidinium intermediate, allowing for the synthesis of a variety of azepanes substituted at the C4 position and bearing an α-trifluoromethyl group. researchgate.net

Electronic and Steric Influence of the Trifluoromethyl Group on Reactivity

The trifluoromethyl (CF3) group is a unique substituent that exerts profound electronic and steric effects on the reactivity of the molecule to which it is attached. In the context of this compound, these effects are critical in governing the behavior of the azetidine ring in chemical transformations.

Electronic Influence:

The most significant electronic feature of the trifluoromethyl group is its strong electron-withdrawing nature, which arises from the high electronegativity of the three fluorine atoms. This property has several important consequences for the reactivity of the azetidine ring:

Decreased Nucleophilicity of Nitrogen: The CF3 group can decrease the ability of the azetidine nitrogen atom to react with electrophilic species. nih.gov This is due to the inductive withdrawal of electron density from the ring, making the nitrogen lone pair less available for donation.

Activation of Adjacent Positions: The electron-withdrawing effect of the CF3 group can influence the reactivity of adjacent carbon atoms, potentially facilitating nucleophilic attack at these positions.

Stabilization of Intermediates: In reactions that proceed through anionic or electron-rich transition states, the CF3 group can provide stabilization, thereby accelerating the reaction rate. Conversely, it can destabilize cationic intermediates.

Influence on Ring-Opening Reactions: In the context of ring-opening reactions of azabicyclobutanes to form azetidines, the presence of a CF3 group has been shown to be compatible with polar strain-release reactions, despite its electron-withdrawing character. nih.gov

Steric Influence:

The trifluoromethyl group is also sterically demanding, with a size often compared to that of an ethyl or isopropyl group. nih.gov This steric bulk can play a crucial role in directing the stereochemical outcome of reactions and can also hinder the approach of reagents.

Diastereoselectivity: The steric hindrance imposed by the CF3 group can control the direction of approach of incoming reagents, leading to high diastereoselectivity in reactions at or near the stereocenter bearing the CF3 group. For example, in the reduction of related trifluoromethylated azetidines, the steric interactions between the CF3 group and other substituents can influence the facial selectivity of hydride attack. nih.gov

Reaction Rates: In some cases, the steric bulk of the CF3 group can impede reactions. For instance, substrates with significant steric hindrance around the reaction center may fail to react under standard conditions, requiring more forcing conditions to proceed. nih.gov

The interplay of these electronic and steric factors is complex and can lead to unique reactivity patterns for trifluoromethylated azetidines. Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to understand the role of the CF3 group in influencing reactivity and regioselectivity in various reactions. nih.govresearchgate.net These studies have shown that the presence of a CF3 group can accelerate certain cycloaddition reactions without altering the regioselectivity, which may be controlled by other functional groups present in the molecule. nih.govresearchgate.net

The following table summarizes the key electronic and steric properties of the trifluoromethyl group and their general effects on the reactivity of azetidine derivatives.

PropertyDescriptionInfluence on ReactivityReference
Electronic Strong electron-withdrawing (inductive effect)Decreases nitrogen nucleophilicity; can stabilize anionic intermediates nih.gov
Steric Bulk comparable to an ethyl or isopropyl groupInfluences diastereoselectivity; can hinder reagent approach nih.gov

Applications in Advanced Chemical Synthesis

3-(Trifluoromethyl)azetidin-3-ol as a Versatile Building Block

The inherent ring strain of the azetidine (B1206935) core in this compound makes it an energetic and reactive substrate, primed for a variety of chemical transformations. This reactivity, coupled with the directing and modifying effects of its substituents, renders it a highly versatile starting point for constructing more elaborate molecular architectures.

Synthesis of Functionalized Heterocyclic Systems

The azetidine ring is a valuable precursor for creating a diverse array of larger, more complex heterocyclic structures. Strain-release driven ring-opening reactions are a primary pathway for these transformations. For instance, the intramolecular aminolysis of related epoxy amines, catalyzed by Lewis acids like lanthanum(III) triflate, provides a robust method for constructing azetidine rings, which can then serve as hubs for further functionalization. frontiersin.org The 3-ol moiety on the this compound scaffold can be activated or transformed, facilitating ring-expansion or annulation reactions to generate novel piperidines, pyrrolidines, or other fused heterocyclic systems. Trifluoromethylnitrones, for example, are known to be versatile precursors for a range of trifluoromethyl-containing heterocycles such as isoxazolidines and β-lactams. rsc.org The strategic cleavage of the C-C or C-N bonds within the azetidine ring of the title compound can lead to a variety of linear intermediates that can be cyclized to form different heterocyclic frameworks.

Preparation of α-Trifluoromethyl Amines and Amino Alcohols

The nucleophilic ring-opening of azetidines and their activated azetidinium ions is a well-established method for the synthesis of functionalized linear amines. nih.gov By carefully selecting the nucleophile and reaction conditions, the azetidine ring of this compound can be selectively cleaved to produce valuable α-trifluoromethyl amino alcohols. These products result from the nucleophilic attack at either the C2 or C4 position, breaking one of the C-N bonds. This process is analogous to the ring-opening of trifluoromethyl-substituted aziridines, which yields γ-amino compounds. nih.gov

The resulting β-amino-α-trifluoromethyl alcohols are significant synthons in their own right. nih.gov For example, reduction of the oxime functionality in certain trifluoromethylated compounds with reagents like lithium aluminium hydride (LiAlH₄) yields the corresponding α-trifluoromethyl-β-amino alcohols in high yields. nih.gov Subsequent chemical modifications, such as the removal of the hydroxyl group, can then lead to the corresponding α-trifluoromethyl amines, a class of compounds of significant interest in medicinal chemistry due to the ability of the trifluoromethyl group to act as a bioisostere and modulate basicity. nih.gov

Table 1: Illustrative Ring-Opening Reactions of Azetidines

Starting Material Type Reagent/Reaction Type Product Class Reference
N-Sulfonyl Azetidines Nucleophilic Ring-Opening (O, C, Halide Nucleophiles) Functionalized Amines organic-chemistry.org
Photogenerated Azetidinols Electron-Deficient Ketones / Boronic Acids Aminodioxolanes / 3-Amino-1,2-diols beilstein-journals.orgresearchgate.net
2-(Trifluoromethyl)ABBs Trifluoroacetic Anhydride (B1165640) then NaOH 2-(Trifluoromethyl)azetidin-3-ols nih.gov
Substituted Azetidiniums Various Nucleophiles Polysubstituted Linear Amines nih.gov

This table presents examples of ring-opening strategies applicable to azetidine scaffolds, demonstrating their utility in generating diverse functionalized products.

Role in the Construction of Conformationally Constrained Amino Acid Surrogates

Peptidomimetics, molecules that mimic the structure and function of peptides, are a major focus of drug discovery. A key strategy in their design is the use of conformationally constrained amino acid surrogates to improve metabolic stability and receptor-binding affinity. The rigid four-membered ring of this compound makes it an excellent scaffold for this purpose. beilstein-journals.org

By incorporating this azetidine core into a peptide backbone, the rotational freedom of the chain is significantly reduced, locking it into a more defined three-dimensional shape. beilstein-journals.orgnih.gov This pre-organization can lead to a more favorable entropic profile upon binding to a biological target. The trifluoromethyl group and hydroxyl group offer additional points for interaction or further functionalization, allowing for the fine-tuning of the surrogate's properties. The synthesis of such surrogates often involves using the azetidine-containing molecule as a building block in standard peptide synthesis protocols. beilstein-journals.org

Strategic Integration of the Azetidin-3-ol (B1332694) Moiety in Novel Scaffold Architectures

The azetidine ring is increasingly recognized as a privileged scaffold in medicinal chemistry, appearing in marketed drugs and clinical candidates. nih.gov The 3-azetidinol moiety, in particular, is a key structural feature in compounds like the anticancer agent cobimetinib. nih.gov Therefore, this compound represents a pre-validated fragment for incorporation into larger, novel molecular scaffolds.

Diversity-oriented synthesis (DOS) strategies leverage such building blocks to rapidly generate libraries of structurally unique molecules. nih.gov For example, a core azetidine structure can be elaborated through various chemical transformations, such as ring-closing metathesis or functional group interconversions, to create fused bicyclic or spirocyclic systems. nih.gov The trifluoromethyl group on the title compound adds a valuable element for modulating pharmacokinetic and physicochemical properties, such as metabolic stability and lipophilicity, which are critical considerations in drug design.

Development of Diversified Trifluoromethylated Scaffolds for Research Purposes

The introduction of a trifluoromethyl group into organic molecules can profoundly influence their biological activity. Consequently, there is high demand for versatile building blocks that facilitate the synthesis of diverse trifluoromethylated compounds. This compound is an ideal starting point for creating such libraries of molecules for research.

Through "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, trifluoromethylated propargylamines can be reacted with various azides to produce 1,2,3-triazoles, which are themselves valuable scaffolds. nih.govscilit.com The ring-opening of this compound can provide access to trifluoromethylated amine or amino alcohol intermediates that can be further elaborated into a wide range of structures. For instance, related 4-trifluoromethyl-β-lactam building blocks have been used to synthesize trifluoromethylated aminopropanes and 1,3-oxazinanes. amanote.com This strategic diversification allows for the exploration of chemical space and the identification of new molecules with desired properties for applications in materials science and medicinal chemistry.

Table 2: List of Compounds

Compound Name
This compound
Lanthanum(III) triflate
Lithium aluminium hydride
Cobimetinib
Piperidines
Pyrrolidines
Isoxazolidines
β-lactams
α-Trifluoromethyl amino alcohols
α-Trifluoromethyl amines
Aminopropanes
1,3-Oxazinanes

Theoretical and Computational Investigations

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for mapping the potential energy surfaces of chemical reactions. researchgate.net They allow for the optimization of geometries for reactants, transition states, intermediates, and products, providing critical data on activation barriers and reaction energies to determine thermodynamic and kinetic feasibility. nih.gov

The synthesis of the azetidine (B1206935) ring is a challenging endeavor, and computational models are crucial for understanding the nuanced mechanisms of cyclization. While direct computational studies on the cyclization to 3-(trifluoromethyl)azetidin-3-ol are not widely published, analysis of related systems provides a foundational understanding. For instance, the synthesis of substituted azetidines via a cascade trifluoromethylation/cyclization of N-allyl sulfonylynamides has been reported, involving a rare 4-exo-dig radical cyclization. rsc.org

Theoretical investigations into analogous systems, such as the formation of cyclic dipeptides, utilize DFT to compare different intramolecular and intermolecular reaction pathways. researchgate.net A similar approach for this compound would involve modeling key bond-forming steps, such as the intramolecular nucleophilic substitution of a γ-haloamine precursor. Computational analysis would focus on identifying the lowest energy pathway for the C-N bond formation, considering factors like solvent effects and the influence of the substituents on the transition state geometry and energy.

A hypothetical DFT study on the cyclization of a precursor like 1-chloro-2-(trifluoromethyl)butan-2-amine to form the azetidine ring would yield critical energetic data.

Table 1: Hypothetical Calculated Energy Barriers for Azetidine Ring Formation

Reaction StepTransition StateCalculated Activation Energy (kcal/mol)
Intramolecular N-attackTS1 (N···C-Cl)+18.5
Proton TransferTS2 (Solvent-assisted)+5.2

Note: Data is illustrative and based on typical values for similar cyclization reactions.

The stability of the azetidine ring is a key concern, and theoretical studies have been effectively applied to understand its ring-opening mechanisms, particularly in the context of activated azetidinium ions. DFT calculations have provided significant insights into the regioselectivity of nucleophilic attack on substituted azetidinium salts. organic-chemistry.orgresearchgate.net These studies show that the site of attack (C-2 vs. C-4) is governed by a combination of steric and electronic factors, including the substitution pattern and the nature of the nucleophile. organic-chemistry.org

For this compound, protonation of the nitrogen would form the corresponding azetidinium ion, making it susceptible to ring-opening. Computational models predict that the strong electron-withdrawing CF3 group at C-3 would significantly influence the charge distribution in the ring, thereby directing nucleophilic attack. Kinetic studies comparing the reactivity of three-membered aziridinium (B1262131) ions and four-membered azetidinium ions found the latter to be approximately 17,000 times less reactive, a dramatic effect of ring size that can be quantified and explained through computational analysis of ring strain and transition state energies. nih.gov

Computational Prediction and Explanation of Stereoselectivity

Controlling stereochemistry is paramount in modern drug discovery. Computational chemistry offers predictive power in understanding the origins of stereoselectivity. While experimental methods like X-ray diffraction have confirmed a trans relationship between the hydroxyl and trifluoromethyl groups in related 2-(trifluoromethyl)azetidin-3-ols, computational modeling can explain why this diastereomer is favored. nih.gov

For chiral azetidines, computational models like the Seebach–Eschenmoser model for proline-catalyzed aldol (B89426) reactions are used to predict stereoselectivity. acs.org DFT calculations can determine the energies of various transition states leading to different stereoisomers. The calculated energy difference between these competing pathways allows for a prediction of the diastereomeric or enantiomeric ratio. In the synthesis of chiral azetidin-3-ones, gold-catalyzed oxidative cyclization of N-propargylsulfonamides proceeds through α-oxo gold carbene intermediates, and the high stereoselectivity observed can be rationalized by modeling the transition state of the intramolecular N-H insertion step. nih.gov

Table 2: Hypothetical Calculated Energy Difference and Predicted Selectivity

Transition StateRelative Energy (kcal/mol)Predicted Product RatioExperimental Outcome
TS (trans-product)0.097>95:5 dr
TS (cis-product)+2.13<5:5 dr

Note: Data is illustrative, demonstrating how computational energy differences correlate with product ratios.

Molecular Modeling of the Trifluoromethyl Group's Electronic Effects on Reactivity

The trifluoromethyl group dramatically alters the chemical properties of a molecule. Its strong electron-withdrawing nature can be quantitatively analyzed through molecular modeling. In studies of related trifluoromethylated heterocycles, it has been noted that the CF3 group can decrease the basicity of a nearby nitrogen atom, which can be beneficial for reducing off-target effects in drug candidates. nih.gov

Molecular orbital calculations and the generation of electrostatic potential maps for this compound would provide a visual and quantitative understanding of its electronic landscape. These models would likely show a significant polarization of the C3-CF3 bond and a region of lower electron density around the C-3 carbon. This electronic perturbation affects the acidity of the hydroxyl proton and the nucleophilicity of the nitrogen atom. The electron-withdrawing effect of the CF3 group could decrease the nitrogen's ability to react with electrophiles, a factor that must be considered in synthetic planning. nih.gov

In Silico Approaches to Support Novel Synthetic Pathway Design

In silico methods are increasingly used not just to analyze known reactions but to proactively design new synthetic routes. Computational models can screen potential starting materials and predict reaction outcomes, guiding experimental efforts toward more promising pathways. mit.edu

A notable example involved the use of computational modeling to guide the photocatalyzed synthesis of azetidines. mit.edu By calculating the frontier orbital energies of various precursor alkenes and oximes, researchers could predict which pairs would successfully react to form the desired azetidine ring. This in silico screening accurately identified viable substrate combinations, expanding the accessible range of azetidine derivatives. mit.edu

For a target like this compound, a similar strategy could be employed. Computational tools could screen various trifluoromethylated building blocks and cyclization strategies (e.g., radical, ionic, or pericyclic) to identify the most energetically favorable pathways. This approach minimizes trial-and-error in the lab, saving time and resources while accelerating the discovery of novel and efficient syntheses for valuable fluorinated heterocycles.

Advanced Characterization Methodologies for Trifluoromethylated Azetidinols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-(Trifluoromethyl)azetidin-3-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a comprehensive characterization.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the azetidine (B1206935) ring contains two sets of methylene (B1212753) (CH₂) protons. Due to the rigid, strained nature of the four-membered ring and the presence of a stereocenter at the C3 position, these protons are diastereotopic and are expected to appear as distinct signals.

The protons on the carbon adjacent to the nitrogen atom (C4) and the carbon bearing the substituents (C2) will exhibit complex splitting patterns, likely appearing as multiplets. Their chemical shifts are influenced by the electronegativity of the adjacent nitrogen and the deshielding effects of the nearby hydroxyl and trifluoromethyl groups. The protons of the amine (NH) and hydroxyl (OH) groups are exchangeable and may appear as broad singlets; their chemical shifts can vary depending on the solvent, concentration, and temperature. In related N-substituted azetidine structures, the methylene protons typically resonate in the range of δ 3.0–4.0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
-CH₂- (Ring, C2 & C4)3.5 - 4.5Multiplets (m)Diastereotopic protons lead to complex splitting.
-NH- (Ring)1.5 - 3.5Broad Singlet (br s)Chemical shift is solvent and concentration dependent.
-OH2.0 - 4.0Broad Singlet (br s)Chemical shift is solvent and concentration dependent.

Note: Predicted values are based on typical ranges for similar functional groups and structures.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. The spectrum for this compound is expected to show three distinct signals corresponding to the two methylene carbons of the azetidine ring and the quaternary carbon at the C3 position.

A key feature is the signal for the trifluoromethyl (CF₃) group, which appears as a quartet due to the strong one-bond coupling between carbon-13 and the three fluorine-19 nuclei (¹JCF). The quaternary carbon (C3), directly attached to the CF₃ group, will also appear as a quartet, but with a smaller two-bond coupling constant (²JCF). This characteristic splitting pattern is definitive for confirming the presence and position of the trifluoromethyl group. For instance, in similar trifluoromethylated alcohols, the carbon bearing the CF₃ group often shows a coupling constant (J) around 25-30 Hz. semanticscholar.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (Proton Decoupled) Expected C-F Coupling Constant (JCF)
-C H₂- (Ring, C2 & C4)45 - 60Triplet (t)-
C -(OH)(CF₃) (C3)75 - 85Quartet (q)~25-30 Hz
-C F₃120 - 130Quartet (q)~280-290 Hz

Note: Predicted values are based on typical ranges for similar functional groups and structures.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for detecting and characterizing fluorine-containing compounds. nih.gov Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR provides clean spectra with a wide chemical shift range, making it exceptionally useful for analyzing trifluoromethylated molecules. nih.gov

For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. In a proton-decoupled spectrum, this signal will appear as a singlet. The chemical shift of this singlet is characteristic of the electronic environment of the CF₃ group. In many organic molecules, the chemical shift for a CF₃ group attached to a tertiary alcohol carbon typically falls within the range of -70 to -80 ppm relative to a standard like trichlorofluoromethane (B166822) (CFCl₃). semanticscholar.orgrsc.org This analysis provides direct and unambiguous evidence for the trifluoromethyl moiety.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can also be used to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms.

For this compound (molecular formula C₄H₆F₃NO), HRMS is used to confirm its elemental composition. By comparing the experimentally measured exact mass of the molecular ion (e.g., the protonated molecule, [M+H]⁺) to the theoretically calculated mass, the molecular formula can be confirmed with high confidence. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 3: Calculated Exact Mass for this compound

Ion Molecular Formula Calculated Exact Mass (m/z)
[M+H]⁺C₄H₇F₃NO⁺142.0474

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is widely used to analyze complex mixtures, assess the purity of compounds, and confirm the identity of a target molecule.

In the analysis of this compound, the sample is first injected into an LC system, where it passes through a column that separates the target compound from any impurities, starting materials, or byproducts. The eluent from the LC column is then introduced into the mass spectrometer. The MS detector provides a mass spectrum for the components as they elute from the column. A peak at the expected retention time with the correct mass-to-charge ratio for the molecular ion of this compound confirms its identity and allows for an assessment of its purity by comparing the peak area of the target compound to the areas of any impurity peaks.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and, crucially, the absolute configuration of chiral centers. While a specific crystallographic study determining the absolute stereochemistry of this compound is not widely reported in publicly available literature, the methodology has been successfully applied to closely related analogs, demonstrating its utility for this class of molecules.

In a study on the synthesis of substituted 2-(trifluoromethyl)azetidin-3-ols, X-ray diffraction analysis was employed to determine the relative stereochemistry of the crystalline azetidinol (B8437883) trans-3-phenyl-2-(trifluoromethyl)azetidin-3-ol. nih.gov The analysis confirmed a trans relationship between the hydroxyl and the trifluoromethyl groups, which was critical in supporting the stereochemical assignments for a series of related polar ring-opening reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. nih.gov This example underscores the power of X-ray crystallography in elucidating the spatial arrangement of substituents on the azetidine ring.

For the determination of absolute stereochemistry of a chiral compound like this compound, the presence of a heavy atom is often beneficial to enhance the anomalous dispersion effect. However, modern diffractometers and computational methods can often determine the absolute configuration of light-atom molecules. The process would involve growing a single crystal of an enantiomerically pure sample of this compound. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed. The Flack parameter, derived from the diffraction data, is a critical value used to confidently assign the absolute stereochemistry. A value close to 0 indicates the correct enantiomer has been modeled, while a value near 1 suggests the opposite enantiomer.

A hypothetical data set for the X-ray crystallographic analysis of an enantiopure crystal of (R)-3-(Trifluoromethyl)azetidin-3-ol is presented in the table below to illustrate the expected findings.

Crystallographic Parameter Hypothetical Value
Chemical FormulaC₄H₆F₃NO
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.678
b (Å)8.912
c (Å)11.456
α (°)90
β (°)90
γ (°)90
Volume (ų)579.3
Z4
Flack Parameter0.05(3)
Absolute StereochemistryR

Chromatographic Techniques for Purity Assessment (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for assessing the purity and, in the case of chiral compounds, the enantiomeric excess of this compound. These techniques offer high resolution, sensitivity, and reproducibility.

Purity Assessment:

Reversed-phase HPLC and UPLC are commonly employed to determine the chemical purity of this compound and its derivatives. A typical method would utilize a C18 stationary phase with a mobile phase consisting of a mixture of water (often with an additive like formic acid or trifluoroacetic acid to improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. UPLC, with its smaller particle size columns (typically <2 µm), offers faster analysis times and higher separation efficiency compared to traditional HPLC. Commercial suppliers of this compound hydrochloride often specify a purity of ≥95%, which is typically verified by such chromatographic methods. sigmaaldrich.com

Enantiomeric Purity (Chiral HPLC):

To separate the enantiomers of this compound, chiral HPLC is the method of choice. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are widely used for the separation of a broad range of chiral compounds.

For the analysis of this compound, a column like Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) could be effective. The mobile phase in normal-phase chiral HPLC typically consists of a mixture of a hydrocarbon (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol). The separation of enantiomers is achieved through the formation of transient diastereomeric complexes with the chiral stationary phase. The table below illustrates a potential set of conditions for the chiral HPLC separation of this compound enantiomers.

HPLC Parameter Condition
ColumnChiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile PhaseHexane/Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Column Temperature25 °C
Retention Time (R)~ 8.5 min
Retention Time (S)~ 10.2 min
Resolution (Rs)> 1.5

Alternatively, derivatization of the azetidinol with a chiral derivatizing agent, such as Mosher's acid, can be performed. This converts the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column. google.com

Q & A

Basic: What synthetic strategies are recommended for 3-(Trifluoromethyl)azetidin-3-ol, and how can intermediates be monitored?

Methodological Answer:
Synthesis typically involves azetidine ring functionalization or nucleophilic substitution. Key intermediates include trifluoromethylated precursors (e.g., 3-(trifluoromethyl)phenethylamine derivatives) and azetidine-3-ol scaffolds. Upstream reagents like ethanol, sodium hydroxide, and palladium carbon may be used for deprotection or hydrogenation steps .
Monitoring:

  • HPLC-MS : Track intermediates by retention time and mass-to-charge ratio.
  • NMR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., CF₃ group at ~110–120 ppm in ¹⁹F NMR).
  • TLC : Use silica-gel plates with UV visualization for rapid progress assessment.

Advanced: How does stereochemistry at the azetidine ring influence reactivity in nucleophilic substitutions?

Methodological Answer:
The stereochemical configuration (e.g., cis vs. trans substituents) impacts steric accessibility and electronic effects. For example:

  • Steric Hindrance : Bulky trifluoromethyl groups may slow SN2 reactions but favor SN1 mechanisms.
  • Electronic Effects : Electron-withdrawing CF₃ groups enhance electrophilicity of adjacent carbons.
    Experimental Design:
  • Compare reaction rates of enantiopure vs. racemic mixtures under controlled conditions.
  • Use X-ray crystallography or circular dichroism (CD) to correlate configuration with reactivity .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR (¹H, ¹³C, ¹⁹F) : Resolve CF₃ (δ ~ -60 to -70 ppm in ¹⁹F NMR) and azetidine ring protons (δ ~ 3.5–4.5 ppm in ¹H NMR).
  • FT-IR : Confirm hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and CF₃ (~1250–1350 cm⁻¹) groups.
  • HPLC-PDA : Assess purity (>95%) with a C18 column and acetonitrile/water gradient .
    Critical Parameters:
  • Melting point (mp), boiling point (bp), and density (e.g., predicted density 1.142±0.06 g/cm³) .

Advanced: How can computational methods optimize derivatives for enhanced bioactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate energy barriers for reaction pathways (e.g., ring-opening) and predict pKa (e.g., 14.51±0.20 ).
  • Molecular Dynamics (MD) : Simulate binding affinities to biological targets (e.g., enzymes with hydrophobic pockets favoring CF₃ groups).
  • QSAR Modeling : Corate structural features (e.g., logP, polar surface area) with solubility or metabolic stability .

Basic: What storage conditions ensure stability of this compound?

Methodological Answer:

  • Temperature : Store at 2–8°C in amber vials to prevent thermal degradation and photolysis.
  • Humidity Control : Use desiccants (e.g., silica gel) to avoid hygroscopic degradation.
  • Validation : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .

Advanced: How should researchers resolve discrepancies in reported physicochemical data (e.g., pKa)?

Methodological Answer:

  • Experimental Reassessment : Use potentiometric titration or UV-Vis spectroscopy under standardized conditions (I = 0.1 M KCl, 25°C).
  • Computational Validation : Compare experimental pKa with DFT-calculated values (e.g., Gaussian09 with SMD solvation model).
  • Literature Cross-Validation : Prioritize peer-reviewed studies over vendor data (e.g., PubChem over vendor catalogs) .

Advanced: What strategies mitigate side reactions during trifluoromethyl group introduction?

Methodological Answer:

  • Protection/Deprotection : Temporarily mask hydroxyl groups (e.g., silylation with TBSCl) before CF₃ incorporation.
  • Radical-Mediated Methods : Use Langlois’ reagent (NaSO₂CF₃) under Cu/Ag catalysis for regioselective trifluoromethylation.
  • Monitoring : Track by-products (e.g., defluorination) via ¹⁹F NMR or LC-MS .

Basic: How does salt formation (e.g., hydrochloride) impact solubility and stability?

Methodological Answer:

  • Solubility Enhancement : Hydrochloride salts (e.g., azetidin-3-ol HCl ) improve aqueous solubility via ion-dipole interactions.
  • Stability Trade-offs : Salts may hydrolyze under basic conditions; test pH stability (pH 2–7) using accelerated aging studies.
  • Characterization : Confirm salt stoichiometry via elemental analysis or ion chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethyl)azetidin-3-ol
Reactant of Route 2
Reactant of Route 2
3-(Trifluoromethyl)azetidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.